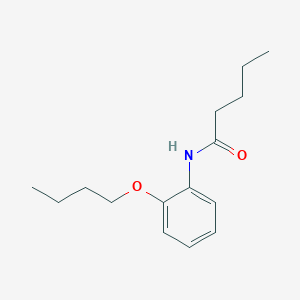

N-(2-butoxyphenyl)pentanamide

Beschreibung

N-(2-Butoxyphenyl)pentanamide is an amide derivative featuring a pentanamide backbone substituted at the nitrogen with a 2-butoxyphenyl group. The 2-butoxy substituent introduces steric bulk and increased lipophilicity compared to smaller para-substituted analogs like N4MP. This structural distinction may influence solubility, metabolic stability, and target engagement.

Eigenschaften

Molekularformel |

C15H23NO2 |

|---|---|

Molekulargewicht |

249.35 g/mol |

IUPAC-Name |

N-(2-butoxyphenyl)pentanamide |

InChI |

InChI=1S/C15H23NO2/c1-3-5-11-15(17)16-13-9-7-8-10-14(13)18-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3,(H,16,17) |

InChI-Schlüssel |

UXWNCNAZHXLUPG-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1=CC=CC=C1OCCCC |

Kanonische SMILES |

CCCCC(=O)NC1=CC=CC=C1OCCCC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Key structural analogs and their substituent effects:

Structural Implications :

- Lipophilicity : The butoxy group increases logP (predicted >3.5) compared to N4MP (logP = 2.97), which could enhance membrane permeability but reduce aqueous solubility .

Physicochemical and Pharmacokinetic Properties

Comparative data for N4MP and related compounds:

Key Observations :

- The ortho-substitution may reduce topological polar surface area (TPSA) slightly compared to para-substituted N4MP, favoring passive diffusion .

Anti-Ulcer and CNS Activity :

- Dipeptide-sulphonamide pentanamide derivatives () show selective binding to Helicobacter pylori receptors (docking score: -9.2 kcal/mol vs.

- Piperazine-containing pentanamide analogs () target dopamine D3 receptors, indicating CNS applications .

This compound’s ortho-substituent may further mitigate off-target interactions, but metabolic byproducts (e.g., butoxy chain oxidation) require evaluation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.